molecular formula C12H13BrFNO B2360394 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 951774-92-8

2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2360394
CAS No.: 951774-92-8
M. Wt: 286.144
InChI Key: RZUADIYEVNSOIW-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2-bromo-4-fluoroacetophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both a bromine and fluorine atom on the phenyl ring, along with a pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-8-10(14)4-3-9(11)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUADIYEVNSOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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